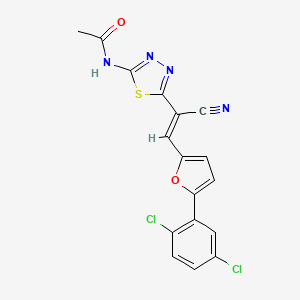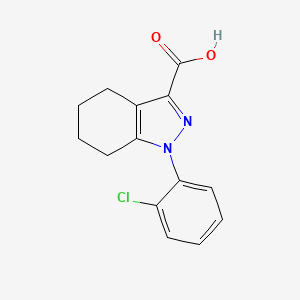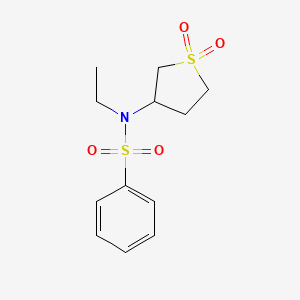![molecular formula C11H6BrClN2 B2771954 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine CAS No. 1694781-54-8](/img/structure/B2771954.png)
6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine is a chemical compound with the CAS Number: 1694781-54-8 . It has a molecular weight of 281.54 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H6BrClN2/c12-9-3-1-2-7-8(9)4-6-5-10(13)14-15-11(6)7/h1-3,5H,4H2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C11H6BrClN2/c12-9-3-1-2-7-8(9)4-6-5-10(13)14-15-11(6)7/h1-3,5H,4H2 .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 281.54 . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Pyridazine derivatives, including those related to 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine, are synthesized and characterized for their structural properties. For instance, Hamdi Hamid Sallam et al. (2021) explored the synthesis and crystal structure of triazole pyridazine derivatives, providing insights into their molecular packing and intermolecular interactions through Hirshfeld surface analysis and DFT calculations (Sallam et al., 2021). Similarly, efforts to elucidate the structure of related compounds, such as 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, involve comprehensive spectroscopic techniques and X-ray diffraction, offering a basis for understanding their chemical reactivity and interaction potentials (Sallam et al., 2021).
Chemical Reactivity and Applications
The chemical reactivity of pyridazine derivatives is a focal area of research, with studies detailing synthetic pathways and reactions involving these compounds. For example, the synthesis and reactivity of 3,6-dichloropyridazine derivatives have been investigated, revealing their potential in generating a range of heterocyclic compounds through nucleophilic substitution reactions and other synthetic strategies (Jones & Whitmore, 1998). These findings underscore the versatility of pyridazine derivatives in organic synthesis, paving the way for their application in developing novel materials and biologically active molecules.
Potential Applications in Medicinal Chemistry
Although the direct applications of this compound in medicinal chemistry were not explicitly detailed in the available literature, the studies on related pyridazine derivatives highlight their significance in pharmaceutical research. The exploration of pyridazine and triazolopyridazine compounds for their biological activities, such as antioxidant and antimicrobial properties, suggests a potential avenue for the application of this compound in similar contexts (Sallam et al., 2021).
Safety and Hazards
The safety information for 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
6-bromo-3-chloro-5H-indeno[1,2-c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c12-9-3-1-2-7-8(9)4-6-5-10(13)14-15-11(6)7/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECOVFRZTFHRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN=C2C3=C1C(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771875.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771877.png)

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile](/img/structure/B2771879.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2771882.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2771883.png)

![2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771888.png)


![2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2771893.png)